molecular formula C22H15ClO4 B11624030 5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid

5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B11624030
M. Wt: 378.8 g/mol
InChI Key: AQULKWXHUZCFRK-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with a chlorophenyl methoxy group and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

Molecular Formula

C22H15ClO4

Molecular Weight

378.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C22H15ClO4/c23-18-9-5-4-8-15(18)13-26-16-10-11-19-17(12-16)20(22(24)25)21(27-19)14-6-2-1-3-7-14/h1-12H,13H2,(H,24,25)

InChI Key

AQULKWXHUZCFRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=CC=C4Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Chlorophenyl Methoxy Group: This step involves the reaction of the benzofuran intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate, facilitating the formation of the methoxy linkage.

    Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst under mild conditions.

    Carboxylation: The final step involves the carboxylation of the benzofuran ring, which can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Dihydro derivatives of the benzofuran core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

This compound has potential applications in biological research due to its structural similarity to various bioactive molecules. It can be used as a scaffold for the design of new drugs or as a probe to study biological pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl and benzofuran moieties are likely involved in binding to specific molecular targets, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
  • 5-[(2-Chlorophenyl)methoxy]-2-ethyl-1-benzofuran-3-carboxylic acid
  • 5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-sulfonic acid

Uniqueness

Compared to similar compounds, 5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorophenyl and phenyl groups enhances its reactivity and potential for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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